molecular formula C29H27N7O2 B14950247 4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B14950247
M. Wt: 505.6 g/mol
InChI Key: QLFGZSZQASLWIF-UHFFFAOYSA-N
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Description

5-METHYL-4-({[6-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-PYRIDYL]AMINO}METHYLENE)-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 5-METHYL-4-({[6-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-PYRIDYL]AMINO}METHYLENE)-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. The synthetic routes often include the formation of pyrazole and pyridine rings, followed by the introduction of various substituents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-METHYL-4-({[6-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-PYRIDYL]AMINO}METHYLENE)-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-METHYL-4-({[6-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-PYRIDYL]AMINO}METHYLENE)-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, such as binding to enzymes or receptors that play a role in disease processes.

Comparison with Similar Compounds

Similar compounds to 5-METHYL-4-({[6-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-2-PYRIDYL]AMINO}METHYLENE)-2-(4-METHYLPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE include other pyrazole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific arrangement of substituents and the resulting chemical and biological activities.

Properties

Molecular Formula

C29H27N7O2

Molecular Weight

505.6 g/mol

IUPAC Name

5-methyl-4-[[6-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]pyridin-2-yl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C29H27N7O2/c1-18-8-12-22(13-9-18)35-28(37)24(20(3)33-35)16-30-26-6-5-7-27(32-26)31-17-25-21(4)34-36(29(25)38)23-14-10-19(2)11-15-23/h5-17,33-34H,1-4H3

InChI Key

QLFGZSZQASLWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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